molecular formula C40H70O4 B12539057 Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 654663-59-9

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12539057
CAS No.: 654663-59-9
M. Wt: 615.0 g/mol
InChI Key: VIXBRBZKDOADEE-UHFFFAOYSA-N
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Description

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is an ester derivative of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, commonly known as caffeic acid. This compound is characterized by its long hentriacontyl chain and the presence of a dihydroxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with hentriacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted phenolic esters.

Scientific Research Applications

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. This compound may also interact with various molecular targets, including enzymes involved in inflammatory pathways and microbial cell membranes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a shorter alkyl chain.

    Benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Contains a benzyl group instead of a long alkyl chain.

    Caffeic Acid Esters: Various esters of caffeic acid with different alcohols.

Uniqueness

Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties compared to other caffeic acid esters. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments, such as in cosmetics and personal care products .

Properties

CAS No.

654663-59-9

Molecular Formula

C40H70O4

Molecular Weight

615.0 g/mol

IUPAC Name

hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H70O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-35-44-40(43)34-32-37-31-33-38(41)39(42)36-37/h31-34,36,41-42H,2-30,35H2,1H3

InChI Key

VIXBRBZKDOADEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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